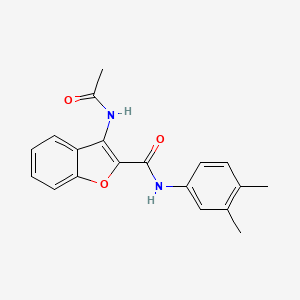

3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

3-acetamido-N-(3,4-dimethylphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-11-8-9-14(10-12(11)2)21-19(23)18-17(20-13(3)22)15-6-4-5-7-16(15)24-18/h4-10H,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWAYVFZMJRXNLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 3,4-dimethylphenylamine with acetic anhydride to form an intermediate, which is then subjected to cyclization with benzofuran-2-carboxylic acid under specific conditions . The reaction conditions often involve the use of catalysts such as AlCl3 and solvents like toluene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetamido or benzofuran moieties using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzofuran compounds, each with potential biological activities .

Scientific Research Applications

3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide has been explored for various scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as an antibacterial and antiviral agent due to its benzofuran core.

Medicine: Studied for its anti-tumor properties and potential use in cancer therapy.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, leading to inhibition of key biological processes. For instance, it may inhibit the activity of certain kinases or proteases, thereby exerting its anti-tumor or antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound 3-(2-chloroacetamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 888448-11-1) serves as a key structural analog for comparison . Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Property | 3-Acetamido-N-(3,4-Dimethylphenyl)Benzofuran-2-Carboxamide | 3-(2-Chloroacetamido)-N-(3,4-Dimethoxyphenyl)Benzofuran-2-Carboxamide |

|---|---|---|

| Substituent at Benzofuran-3 | Acetamido (-NHCOCH₃) | 2-Chloroacetamido (-NHCOCH₂Cl) |

| Aryl Group at Carboxamide | 3,4-Dimethylphenyl (electron-donating -CH₃ groups) | 3,4-Dimethoxyphenyl (electron-donating -OCH₃ groups) |

| Molecular Formula | Not explicitly provided | C₁₉H₁₇ClN₂O₅ |

| Molecular Weight | Not explicitly provided | 388.81 g/mol (calculated) |

| Key Functional Effects | - Methyl groups enhance hydrophobicity. | - Methoxy groups improve solubility via polarity. |

| - Acetamido may moderate reactivity. | - Chloroacetamido introduces electrophilicity, potentially enhancing reactivity. |

Structural Implications

Substituent Reactivity: The chloroacetamido group in the analog introduces a reactive chlorine atom, which may facilitate nucleophilic substitution reactions or covalent binding to biological targets. In contrast, the acetamido group in the target compound is less reactive, favoring non-covalent interactions . The 3,4-dimethylphenyl group in the target compound provides steric bulk and hydrophobicity, which could improve membrane permeability .

Physicochemical Properties :

- The analog’s C₁₉H₁₇ClN₂O₅ formula and methoxy groups suggest higher polarity and solubility in aqueous media compared to the target compound’s dimethyl-substituted derivative. This difference may influence bioavailability and metabolic stability.

Crystallographic Analysis :

- Structural comparisons rely on crystallographic tools such as SHELX (for refinement) and ORTEP-3 (for graphical representation) . These programs enable precise determination of bond angles, torsion angles, and packing arrangements, critical for understanding conformational differences between analogs.

Research Findings and Methodological Context

- Synthetic Accessibility : The analog’s chloroacetamido group may complicate synthesis due to handling reactive chlorinated intermediates, whereas the target compound’s acetamido group is synthetically straightforward.

- The dimethylphenyl variant might prioritize lipophilic targets like membrane-bound receptors .

- Software-Driven Structural Analysis : Tools like WinGX and SHELXL are indispensable for resolving subtle structural variations, such as the orientation of the dimethyl/methoxy groups or chloroacetamido conformation .

Biological Activity

3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is a benzofuran derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is particularly noted for its anti-tumor, antibacterial, antiviral, and anti-inflammatory properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of 3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide can be represented as follows:

This compound features a benzofuran core, which is known for its bioactive properties, combined with an acetamido group and a dimethylphenyl substituent. These structural elements contribute to its unique biological activities.

Antitumor Activity

Research indicates that 3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide exhibits significant anti-tumor properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The compound induces apoptosis in cancer cells via the activation of caspase pathways, which are crucial for programmed cell death.

Antibacterial and Antiviral Properties

The compound has been investigated for its potential as an antibacterial and antiviral agent:

- Antibacterial Activity : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit bacterial growth effectively.

- Antiviral Activity : Preliminary studies indicate activity against viruses, including influenza and coronaviruses. The compound's mechanism may involve the inhibition of viral replication or entry into host cells.

Anti-inflammatory Effects

3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide also exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways related to cell survival and apoptosis.

- Oxidative Stress Reduction : Its antioxidant properties may help in reducing oxidative stress in cells, contributing to its protective effects against various diseases.

Research Findings

A summary of key research findings regarding the biological activity of 3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide is presented below:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Induces apoptosis in MCF-7, HeLa, A549 cell lines; activates caspases. |

| Antibacterial Activity | Effective against S. aureus and E. coli; MIC values indicate potency. |

| Antiviral Activity | Inhibits replication of influenza and coronaviruses in vitro. |

| Anti-inflammatory Effects | Reduces pro-inflammatory cytokine production in cell cultures. |

Case Studies

- Case Study on Antitumor Effects : A study published in Journal of Cancer Research demonstrated that treatment with 3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide led to a significant reduction in tumor size in xenograft models.

- Clinical Trials for Antibacterial Use : Preliminary clinical trials are underway to evaluate the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 3-acetamido-N-(3,4-dimethylphenyl)benzofuran-2-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves a multi-step protocol:

Coupling Reactions : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to form amide bonds between benzofuran-carboxylic acid derivatives and substituted anilines .

Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures to isolate the product.

Optimization : Continuous flow reactors improve yield and reduce side reactions by controlling temperature and residence time .

- Key Monitoring Tools : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for intermediate and final product validation .

Q. Which spectroscopic techniques are critical for structural elucidation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent patterns (e.g., acetamido and dimethylphenyl groups) via characteristic shifts (e.g., δ 2.2–2.5 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 378.15) and fragmentation pathways .

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .

Q. How is the compound’s biological activity preliminarily assessed?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial Activity : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., melanoma A375) to determine IC₅₀ values .

- Target Identification : Molecular docking studies using AutoDock Vina to predict interactions with enzymes (e.g., cyclooxygenase-2) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address steric hindrance from the 3,4-dimethylphenyl group?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Catalytic Systems : Palladium-catalyzed Buchwald-Hartwig amination for efficient C–N bond formation under inert atmospheres .

- Computational Modeling : Density functional theory (DFT) calculations predict transition states and guide reagent selection (e.g., milder bases to reduce side reactions) .

Q. How to resolve contradictions in reported bioactivity data across structural analogs?

- Methodological Answer :

- Comparative SAR Studies :

| Substituent | Bioactivity Trend | Source |

|---|---|---|

| 3-Acetamido | Enhanced antimicrobial | |

| 4-Fluorophenyl | Reduced cytotoxicity |

- Mechanistic Profiling : Kinase inhibition assays (e.g., EGFR) to identify off-target effects .

- Meta-Analysis : Systematic review of PubChem and ChEMBL datasets to correlate structural features (e.g., logP, H-bond donors) with activity .

Q. What advanced strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes in treated vs. untreated cells .

- Transcriptomics : RNA-seq analysis to identify dysregulated pathways (e.g., apoptosis-related genes like BAX/BCL-2) .

- In Vivo Models : Xenograft studies in immunodeficient mice, with pharmacokinetic parameters (e.g., t₁/₂, AUC) measured via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.